An In-depth Technical Guide on the Properties of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
An In-depth Technical Guide on the Properties of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,6-dichloro-3-chlorosulfonyl-benzoic acid is limited in publicly accessible literature. This guide is compiled based on the established properties of its constituent functional groups, data from structurally similar compounds, and theoretical predictions. All predicted data should be verified through experimental analysis.
Chemical and Physical Properties
2,6-dichloro-3-chlorosulfonyl-benzoic acid is a multifaceted aromatic organic compound. Its structure, featuring a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a chlorosulfonyl group, dictates its chemical and physical characteristics. The presence of these functional groups suggests high reactivity, particularly at the sulfonyl chloride moiety.
Table 1: General and Predicted Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₇H₃Cl₃O₄S | - |
| Molecular Weight | 289.52 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General property of similar aromatic acids |
| Melting Point | Data not available. Likely to be relatively high due to molecular weight and potential for intermolecular interactions. | - |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | - |
| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents. | Based on the polarity of functional groups |
| Predicted pKa | The carboxylic acid proton is predicted to be acidic due to the electron-withdrawing effects of the chlorine and chlorosulfonyl groups. | Theoretical Prediction |
| Predicted XlogP | 2.7 | PubChemLite |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic region: Two doublets corresponding to the two aromatic protons. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. Carboxylic acid proton: A broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic region: Six distinct signals for the benzene ring carbons, with those attached to electronegative groups appearing further downfield. Carbonyl carbon: A signal in the range of 165-185 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.- C=O stretch (carbonyl): Strong absorption around 1700 cm⁻¹.- S=O stretch (sulfonyl chloride): Two strong absorptions around 1375 and 1185 cm⁻¹.- C-Cl stretch: Absorptions in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 288 (for ³⁵Cl isotopes). Isotopic pattern characteristic of three chlorine atoms. Fragmentation may involve the loss of Cl, SO₂, and COOH. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid is not published, a plausible synthetic route can be devised based on established organic chemistry reactions. The primary challenge lies in the regioselective introduction of the chlorosulfonyl group onto the 2,6-dichlorobenzoic acid backbone.
A general approach involves the chlorosulfonation of 2,6-dichlorobenzoic acid.
Caption: Hypothetical synthesis workflow for 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
The reactivity of this molecule is dominated by the highly electrophilic sulfonyl chloride group, making it a valuable intermediate for the synthesis of various derivatives.
Caption: Key reactivity pathways of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
Experimental Protocols (General)
Due to the absence of specific literature, the following are generalized protocols that would likely form the basis for the synthesis and analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
General Synthesis Protocol: Chlorosulfonation of 2,6-Dichlorobenzoic Acid
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Reaction Setup: In a fume hood, a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl and SO₂) is charged with 2,6-dichlorobenzoic acid.
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Addition of Reagent: An excess of chlorosulfonic acid is added dropwise to the stirred starting material at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
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Reaction: The reaction mixture is then slowly allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or ¹H NMR of quenched aliquots).
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Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid product is collected by vacuum filtration.
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Purification: The crude product is washed with cold water and then purified, for example, by recrystallization from a suitable solvent system.
General Analytical Protocol: Characterization
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NMR Spectroscopy: A sample of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR spectroscopy to confirm the structure.
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Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, likely with a soft ionization technique to observe the molecular ion.
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Infrared Spectroscopy: An IR spectrum of the solid product (e.g., as a KBr pellet) is recorded to identify the characteristic functional group vibrations.
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Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or any associated signaling pathways for 2,6-dichloro-3-chlorosulfonyl-benzoic acid. However, the structural motifs present in the molecule are found in various biologically active compounds.
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Substituted Benzoic Acids: Many substituted benzoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific nature and position of the substituents are critical in determining the biological effect.
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Sulfonamides: The sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of drugs with diverse therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.
Any investigation into the biological effects of 2,6-dichloro-3-chlorosulfonyl-benzoic acid would be novel research. A logical starting point would be to screen the compound in various biological assays to identify any potential therapeutic activities.
Safety and Handling
Aromatic sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.
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Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.
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Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.
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Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.
This technical guide provides a comprehensive overview of the known and predicted properties of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, while emphasizing the need for further experimental validation.
